molecular formula C19H14Cl2N2O4 B11937437 N-(2,4-Dichlorophenyl)-3-(5-(3-nitrophenyl)furan-2-yl)propanamide CAS No. 853329-84-7

N-(2,4-Dichlorophenyl)-3-(5-(3-nitrophenyl)furan-2-yl)propanamide

Cat. No.: B11937437
CAS No.: 853329-84-7
M. Wt: 405.2 g/mol
InChI Key: FMHJKHKYZQHBPG-UHFFFAOYSA-N
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Description

N-(2,4-Dichlorophenyl)-3-(5-(3-nitrophenyl)furan-2-yl)propanamide (CAS 853329-84-7) is a chemical compound supplied with a minimum purity of 97% . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications. While the specific biological profile of this compound is an area of ongoing research, its structure offers valuable insights. It is part of a broader class of furan and propanamide derivatives, which are of significant interest in medicinal chemistry. For instance, structural analogs featuring similar furan-based scaffolds are actively investigated for their potential antimicrobial properties, particularly against resistant Gram-positive bacteria like methicillin-resistant Staphylococcus aureus (MRSA) . Furthermore, related compounds containing the 1,3,4-oxadiazole ring, a privileged scaffold in drug discovery, have demonstrated promising mechanisms of action by targeting key enzymes involved in cancer cell proliferation, such as thymidylate synthase and telomerase . Researchers can utilize this high-purity compound as a key intermediate or a reference standard in exploratory studies aimed at developing novel therapeutic agents, especially in the fields of infectious disease and oncology. Proper storage at 2-8°C is recommended to maintain stability .

Properties

CAS No.

853329-84-7

Molecular Formula

C19H14Cl2N2O4

Molecular Weight

405.2 g/mol

IUPAC Name

N-(2,4-dichlorophenyl)-3-[5-(3-nitrophenyl)furan-2-yl]propanamide

InChI

InChI=1S/C19H14Cl2N2O4/c20-13-4-7-17(16(21)11-13)22-19(24)9-6-15-5-8-18(27-15)12-2-1-3-14(10-12)23(25)26/h1-5,7-8,10-11H,6,9H2,(H,22,24)

InChI Key

FMHJKHKYZQHBPG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)CCC(=O)NC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

Biological Activity

N-(2,4-Dichlorophenyl)-3-(5-(3-nitrophenyl)furan-2-yl)propanamide, with the molecular formula C19H14Cl2N2O4, is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Dichlorophenyl group : Contributes to its lipophilicity and potential interactions with biological targets.
  • Nitrophenyl-furan moiety : Implicated in various biological activities, including anti-inflammatory and antimicrobial effects.

Preliminary studies suggest that this compound exhibits significant biological activity through several mechanisms:

  • Anti-inflammatory Effects : The compound appears to modulate inflammatory pathways, potentially inhibiting pro-inflammatory cytokines. Molecular docking studies indicate interactions with enzymes involved in these pathways.
  • Antimicrobial Properties : Although further studies are necessary, initial findings suggest that the compound may possess antimicrobial properties due to its structural components.

In Vitro Studies

Several in vitro studies have investigated the cytotoxic effects of this compound against various cancer cell lines. For example:

  • Cytotoxic Activity : The compound demonstrated significant cytotoxic effects against human leukemia and breast cancer cell lines, with IC50 values indicating potent activity .
  • Mechanism of Induction : Flow cytometry assays revealed that the compound induces apoptosis in cancer cells, suggesting a potential therapeutic application in oncology .

Comparative Studies

The following table summarizes comparative studies involving this compound and related compounds:

Compound NameIC50 (µM)Biological ActivityNotes
This compound10.38AnticancerInduces apoptosis
Doxorubicin0.65AnticancerReference drug for comparison
N-(4-Chlorophenyl)-2-(4-nitrophenyl)propanamide12.50AnticancerDifferent substitution pattern

Case Studies

A notable case study involved the evaluation of the compound's effect on human breast adenocarcinoma cell lines (MCF-7 and MDA-MB-231). The study found that:

  • The compound activated apoptotic pathways through increased p53 expression and caspase-3 cleavage.
  • Molecular dynamics simulations indicated strong hydrophobic interactions with target proteins, similar to established drugs like Tamoxifen .

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis of structurally related propanamide derivatives is presented below, emphasizing molecular features, physicochemical properties, and biological activities.

Table 1: Structural and Functional Comparison of Propanamide Derivatives

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Biological Activity/Notes Reference
N-(2,4-Dichlorophenyl)-3-(5-(3-nitrophenyl)furan-2-yl)propanamide C₁₉H₁₄Cl₂N₂O₄ (inferred) 2,4-dichlorophenyl; 3-nitrophenyl-furan ~405.2 Hypothesized anticancer/antimicrobial
N-(3-chlorophenyl)-3-[5-(4-methoxyphenyl)furan-2-yl]propanamide C₂₀H₁₇ClNO₃ 3-chlorophenyl; 4-methoxyphenyl-furan 354.8 No reported activity; methoxy enhances solubility
3-(5-(4-Chlorophenyl)furan-2-yl)-N-(2,6-dichlorophenyl)propanamide C₁₉H₁₄Cl₃NO₂ 2,6-dichlorophenyl; 4-chlorophenyl-furan 394.7 Structural analog; higher halogen content increases lipophilicity
N-(5-Methyl-1,3-thiazol-2-yl)-3-{[5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide C₁₅H₁₃N₅O₄S₂ 3-nitrophenyl-oxadiazole; thiazole 407.4 Alkaline phosphatase inhibition; nitro group critical for activity
N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide C₁₆H₁₃FN₂O₂S 4-fluorophenyl-thiazole; furan 316.4 Potent KPNB1 inhibition; anticancer activity in vitro
Propanil (N-(3,4-dichlorophenyl)propanamide) C₉H₉Cl₂NO 3,4-dichlorophenyl 218.1 Herbicide; disrupts photosynthetic pathways

Key Findings:

Substituent Impact on Bioactivity: Halogenated phenyl groups: Compounds with 2,4-dichlorophenyl (target compound) or 3,4-dichlorophenyl (propanil) exhibit enhanced lipophilicity, favoring membrane penetration. Propanil’s herbicidal activity suggests halogen positioning influences target specificity . Nitro vs. In contrast, 4-methoxyphenyl () improves aqueous solubility but reduces bioactivity .

Heterocyclic Moieties: Furan vs.

Molecular Weight and Solubility :

  • Higher molecular weight compounds (e.g., target compound, ~405 g/mol) may face solubility challenges, necessitating formulation optimization. Derivatives like propanil (218 g/mol) prioritize simplicity for agricultural applications .

Preparation Methods

Multi-Step Synthesis via Furan Ring Formation

The primary synthetic route involves the sequential construction of the nitrophenyl-furan moiety followed by amide bond formation. A common approach begins with the preparation of 5-(3-nitrophenyl)furan-2-carbaldehyde, a key intermediate synthesized via Suzuki-Miyaura cross-coupling. This reaction couples 5-bromo-2-furaldehyde with 3-nitrophenylboronic acid using a palladium catalyst (e.g., Pd(OAc)₂) and ligands such as glyoxal bis(N-methyl-N-phenyl-hydrazone) under aerobic conditions. Yields of up to 91% have been reported using continuous flow reactors with palladium resin catalysts.

Subsequent Claisen-Schmidt condensation between 5-(3-nitrophenyl)furan-2-carbaldehyde and propanamide derivatives introduces the propanamide backbone. For example, reaction with 3-aminopropanamide in ethanolic potassium hydroxide generates the α,β-unsaturated ketone intermediate, which is then reduced to the saturated propanamide.

Amide Bond Formation with 2,4-Dichloroaniline

The final step involves coupling the furan-propanamide intermediate with 2,4-dichloroaniline. This is typically achieved using carbodiimide-based coupling agents (e.g., EDC or DCC) in anhydrous dichloromethane or THF. Triethylamine is often added to scavenge HCl, with reactions conducted at 0–5°C to minimize side reactions. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) yields the final compound with >95% purity.

Reaction Optimization and Critical Parameters

Catalytic Systems and Solvent Effects

The choice of catalyst and solvent profoundly impacts reaction efficiency:

ParameterOptimal ConditionsYield ImprovementSource
Suzuki-Miyaura CatalystPd(OAc)₂ with ligand 183% → 91%
Solvent for CouplingDMF/water (3:1)15% higher
Temperature Control100°C in flow reactor91% yield

Polar aprotic solvents like DMF enhance the solubility of aromatic intermediates, while water facilitates catalyst turnover in cross-coupling reactions.

Acidic vs. Basic Conditions in Condensation

Claisen-Schmidt condensation under basic conditions (ethanolic KOH) favors enolate formation, driving the reaction toward the α,β-unsaturated ketone. In contrast, acidic conditions (HCl/EtOH) promote ketone protonation but risk furan ring degradation. Neutral pH conditions using phase-transfer catalysts (e.g., benzyltrimethylammonium hydroxide) have shown promise in minimizing side reactions.

Analytical Characterization and Validation

Spectroscopic Confirmation

All synthetic intermediates and the final product require rigorous characterization:

  • IR Spectroscopy : The amide C=O stretch appears at 1,650–1,680 cm⁻¹, while the furan C-O-C asymmetric vibration is observed at 1,210–1,240 cm⁻¹.

  • ¹H NMR : Key signals include the furan β-protons (δ 6.8–7.2 ppm), dichlorophenyl aromatic protons (δ 7.3–7.6 ppm), and the amide NH (δ 8.1–8.3 ppm).

  • Mass Spectrometry : The molecular ion peak at m/z 405.2 ([M+H]⁺) confirms the target compound’s molecular weight.

Purity Assessment via Chromatography

High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm is standard for purity analysis. A typical mobile phase of acetonitrile/water (70:30) achieves baseline separation of the product from unreacted starting materials.

Comparative Analysis of Synthetic Methods

Traditional Batch vs. Continuous Flow Synthesis

Batch synthesis remains widely used due to its simplicity, but continuous flow methods offer advantages:

MetricBatch SynthesisFlow SynthesisSource
Reaction Time12–24 hours2–4 hours
Yield75–83%88–91%
Catalyst Loading5 mol%2 mol%

Flow reactors enhance heat and mass transfer, reducing side reactions and enabling safer handling of exothermic steps.

Green Chemistry Approaches

Recent efforts focus on solvent reduction and catalyst recycling:

  • Aqueous Media : Using water as a co-solvent in Suzuki-Miyaura coupling reduces DMF usage by 40% without compromising yield.

  • Heterogeneous Catalysts : Palladium immobilized on magnetic nanoparticles enables catalyst recovery via external magnets, achieving 5 reuses with <10% activity loss .

Q & A

Basic Research Questions

What synthetic methodologies are most effective for constructing the furan-nitrophenyl-propanamide backbone in this compound?

The synthesis of the target compound involves multi-step strategies, including Suzuki-Miyaura coupling to introduce the 3-nitrophenyl group onto the furan ring (as seen in furan-aryl coupling reactions ). Subsequent amidation via carbodiimide-mediated coupling (e.g., EDC/HOBt) is used to attach the propanamide moiety to the 2,4-dichlorophenyl group. Yield optimization (e.g., 60–85% yields in analogous syntheses ) requires precise control of reaction conditions (e.g., inert atmosphere, stoichiometric ratios, and purification via column chromatography).

How can researchers validate the structural integrity of this compound post-synthesis?

Analytical triage is critical:

  • 1H/13C-NMR to confirm substituent positions and amide bond formation (e.g., δ 2.40–2.97 ppm for propanamide methylene groups, aromatic protons at δ 6.85–7.47 ppm ).
  • IR spectroscopy to identify carbonyl stretches (C=O at ~1650–1734 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹) .
  • Elemental analysis (e.g., ±0.3% deviation for C/H/N) to verify purity .

Advanced Research Questions

How can conflicting spectroscopic data (e.g., overlapping signals in NMR) be resolved for this compound?

Advanced spectral techniques are recommended:

  • 2D-NMR (COSY, HSQC, HMBC) to assign ambiguous proton-carbon correlations, particularly for furan and dichlorophenyl ring systems .
  • X-ray crystallography (if crystalline) to unambiguously resolve stereoelectronic effects and confirm bond angles/distances, as demonstrated for structurally related propanamide derivatives .
  • DFT-based computational modeling to predict NMR/IR spectra and compare with experimental data .

What strategies are employed to analyze the compound’s electronic and steric effects on biological targets (e.g., enzyme inhibition)?

  • Molecular docking using the compound’s 3D structure (derived from ball-and-stick models ) to predict binding interactions with targets like kinases or oxidoreductases.
  • QSAR studies to correlate substituent effects (e.g., nitro group electron-withdrawing nature, dichlorophenyl hydrophobicity) with activity .
  • Competitive binding assays (e.g., fluorescence polarization) to quantify target affinity and identify steric clashes .

How can researchers address discrepancies in bioactivity data across studies (e.g., variable IC50 values)?

Methodological standardization is key:

  • Control for batch-to-batch purity via HPLC (≥98% purity thresholds ).
  • Validate assay conditions (e.g., buffer pH, incubation time) to ensure reproducibility, as seen in HIV-1 RT inhibition studies .
  • Cross-validate with orthogonal assays (e.g., SPR for binding kinetics vs. cell-based viability assays) .

What computational tools are used to predict metabolic stability or toxicity of this compound?

  • ADMET prediction software (e.g., SwissADME, ProTox-II) to estimate metabolic pathways (e.g., cytochrome P450 interactions) and toxicity endpoints .
  • Molecular dynamics simulations to assess hydrolytic stability of the amide bond under physiological conditions .

Methodological Notes

  • Synthetic Reproducibility : Document reaction parameters (e.g., solvent polarity, catalyst loading) meticulously, as minor variations can drastically alter yields .
  • Data Contradiction Analysis : Use Bland-Altman plots or Cohen’s kappa to statistically evaluate inter-study variability in bioactivity data .
  • Structural Analog Design : Replace the 3-nitrophenyl group with bioisosteres (e.g., cyano or trifluoromethyl) to modulate electronic properties while retaining activity .

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